molecular formula C10H16O B1204985 3,3,6-Trimethylhepta-1,5-dien-4-one CAS No. 546-49-6

3,3,6-Trimethylhepta-1,5-dien-4-one

Cat. No.: B1204985
CAS No.: 546-49-6
M. Wt: 152.23 g/mol
InChI Key: OTYVBQZXUNBRTK-UHFFFAOYSA-N
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Description

3,3,6-Trimethylhepta-1,5-dien-4-one, also known as Artemisia ketone, is an organic compound with the molecular formula C₁₀H₁₆O. It is a ketone with a unique structure characterized by a heptadiene backbone with three methyl groups attached. This compound is known for its distinctive green-herbaceous odor, which is warm, minty, and slightly bitter-woody .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,6-Trimethylhepta-1,5-dien-4-one can be synthesized through various organic synthesis methods. One common method involves the isolation from the essential oil of Artemisia annua . The synthetic route typically involves the distillation and purification of the essential oil to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale extraction and purification processes. The essential oil of Artemisia annua is subjected to fractional distillation, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,6-Trimethylhepta-1,5-dien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 3,3,6-Trimethylhepta-1,5-dien-4-ol.

    Substitution: Depending on the reagents used, various substituted derivatives can be formed.

Scientific Research Applications

3,3,6-Trimethylhepta-1,5-dien-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6-Trimethylhepta-1,5-dien-4-one involves its interaction with molecular targets such as olfactory receptors. The compound’s structure allows it to bind to specific receptors, triggering a sensory response that is perceived as a distinct odor. In biological systems, its effects may involve modulation of enzymatic pathways and receptor-mediated signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3,6-trimethylhepta-1,5-dien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-10(4,5)9(11)7-8(2)3/h6-7H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVBQZXUNBRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(C)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203030
Record name 3,3,6-Trimethylhepta-1,5-dien-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-49-6
Record name Artemisia ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoartemisia ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,6-Trimethylhepta-1,5-dien-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,6-trimethylhepta-1,5-dien-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOARTEMISIA KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JA03K53PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3 g of 3-methyl-but-2-enyl chloride (prenyl chloride) were added, under stirring, to a suspension of magnesium turnings (20 g; 0.83 M) in 100 ml of absolute tetrahydrofurane (THF). After initiation of the reaction, there were still added 900 ml of THF and the whole mixture was then cooled to -5°. A solution of 80 g of prenyl chloride in 400 ml of THF was then added to the above mixture which was finally kept at 10° for 3 hours. After cooling to 0°, a solution of 83 g. (0.7 M) of 3-methyl-but-2-en-1-oyl chloride in 350 ml of THF was added thereto and, after having been kept at room temperature for 3 further hours, the reaction mixture was poured onto ice-water. After evaporation of the volatile parts (THF) under reduced pressure, the concentrated residue was extracted twice with diethyl ether and the combined organic extracts washed with water, then neutralized with sodium hydrogencarbonate, dried and concentrated. The crude material thus obtained was finally distilled through a VIGREUX column to yield 55.0 g of 3,3,6-trimethyl-hepta-1,5-dien-4-one having b.p. 70°-75°/11 Torr.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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